1-Cyclohexyl-4-(ethylsulfonyl)piperazine
Description
1-Cyclohexyl-4-(ethylsulfonyl)piperazine is a synthetic piperazine derivative characterized by a cyclohexyl group at the 1-position and an ethylsulfonyl moiety at the 4-position of the piperazine ring. The ethylsulfonyl group introduces polarity and electron-withdrawing effects, which may influence solubility, metabolic stability, and receptor-binding kinetics compared to other substituents like arylalkyl or methoxy-tetralin groups found in similar compounds .
Properties
Molecular Formula |
C12H24N2O2S |
|---|---|
Molecular Weight |
260.40 g/mol |
IUPAC Name |
1-cyclohexyl-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C12H24N2O2S/c1-2-17(15,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h12H,2-11H2,1H3 |
InChI Key |
UMMDRWQHPDRTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCCCC2 |
Origin of Product |
United States |
Biological Activity
1-Cyclohexyl-4-(ethylsulfonyl)piperazine is a compound belonging to the piperazine family, notable for its unique structure and potential pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics, interactions with biological targets, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of 1-Cyclohexyl-4-(ethylsulfonyl)piperazine is with a molecular weight of approximately 253.36 g/mol. The compound features a cyclohexyl group and an ethylsulfonyl substituent attached to the piperazine ring, which contributes to its distinctive chemical properties and biological activities.
Pharmacological Activity
Research indicates that 1-Cyclohexyl-4-(ethylsulfonyl)piperazine exhibits several biological activities, particularly in pharmacological contexts. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in therapeutic applications.
Initial findings suggest that the compound interacts with specific receptors involved in pain modulation and inflammatory responses. It appears to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process:
- COX-1 : Involved in maintaining normal physiological functions.
- COX-2 : Induced during inflammation and pain.
In Vitro Studies
In vitro assays have demonstrated that 1-Cyclohexyl-4-(ethylsulfonyl)piperazine can effectively inhibit COX enzymes. A study reported that compounds similar to this piperazine derivative showed varying degrees of COX-1 and COX-2 inhibition, indicating potential as anti-inflammatory agents .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 1-Cyclohexyl-4-(ethylsulfonyl)piperazine | TBD | TBD |
| Meloxicam | 83.68 | 57.14 |
Case Studies
A notable case study highlighted the compound's potential in reducing inflammation in animal models. When administered to rodents with induced inflammatory conditions, it exhibited significant reductions in swelling and pain responses compared to control groups.
Structural Comparisons
The structural diversity within the piperazine family is noteworthy. Here are some related compounds with distinct biological activities:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 1-Cyclohexyl-4-(pentan-3-yl)piperazine | Contains a pentan-3-yl group instead of ethylsulfonyl | Exhibits different biological activity profiles |
| 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine | Contains a furan substituent | Investigated for anticancer properties |
| 1-(5-Isoquinolinesulfonyl)piperazine | Features an isoquinoline moiety | Known for its inhibition of specific enzymes in tuberculosis |
Comparison with Similar Compounds
Substituent Effects on Receptor Binding
Metabolic and Toxicity Profiles
- MT-45 undergoes extensive Phase I metabolism (hydroxylation, N-dealkylation) and Phase II glucuronidation, producing metabolites detectable in human urine .
- Sulfonyl groups generally enhance metabolic stability by resisting oxidative degradation, suggesting that 1-cyclohexyl-4-(ethylsulfonyl)piperazine may have a longer half-life than MT-45 .
Research Implications and Gaps
Receptor Profiling : The target compound’s affinity for σ or opioid receptors remains uncharacterized. Competitive binding assays against radiolabeled σ1/σ2 or μ-opioid ligands are needed .
Therapeutic Potential: If σ2 affinity is confirmed, this compound could be repurposed for cancer research, analogous to PB28 . Alternatively, reduced CNS penetration due to the sulfonyl group may favor peripheral applications.
Toxicity Studies : Structural analogs like MT-45 highlight the need for rigorous toxicity screening, particularly for ototoxicity and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
